N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the reaction of 4-methylphenoxyacetic acid with thiosemicarbazide to form the intermediate 5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thiadiazole moieties are replaced by other functional groups.
Common reagents used in these reactions include halogenating agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of polymers and other materials with specific properties, such as thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways . It can bind to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be compared with other thiadiazole derivatives, such as:
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: This compound has similar structural features but different biological activities.
4-chloro-2-methylphenoxyacetic acid: Known for its herbicidal properties, it differs in its application and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-15(10-8-13)23-12-17-20-21-18(24-17)19-16(22)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZVASLHNZYWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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